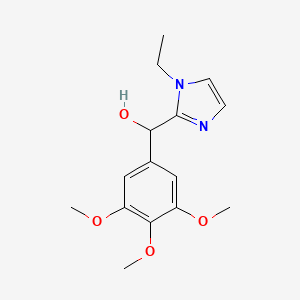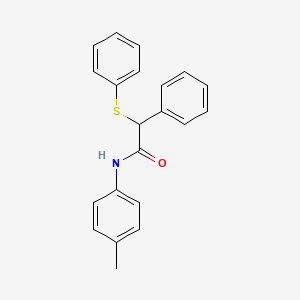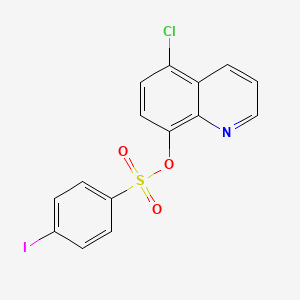
(1-ethyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol, also known as ETM, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. ETM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 327.40 g/mol.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, this compound has been studied for its potential use as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. In addition, this compound has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that this compound has anxiolytic and antidepressant effects in animal models. This compound has also been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-ethyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds that may have higher toxicity. However, one limitation of using this compound in lab experiments is its limited solubility in water. This may make it difficult to use in certain experiments that require water-based solutions.
Zukünftige Richtungen
There are several future directions for research on (1-ethyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. One direction is to further study its potential applications in medicine, particularly as an anticancer agent and as an antidepressant and anxiolytic agent. Another direction is to study its potential use as a plant growth regulator and as a pesticide in agriculture. In addition, there is potential for this compound to be used as a precursor for the synthesis of various organic compounds in material science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of (1-ethyl-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol involves the reaction of 1-ethyl-1H-imidazole-2-carbaldehyde with 3,4,5-trimethoxybenzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent such as methanol or ethanol. The product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
(1-ethylimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-5-17-7-6-16-15(17)13(18)10-8-11(19-2)14(21-4)12(9-10)20-3/h6-9,13,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLAHWUKZNUUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4954072.png)
![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4954086.png)
![4-methyl-3-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-4H-1,2,4-triazole](/img/structure/B4954096.png)
![6-chloro-3-{[methyl(1-naphthylmethyl)amino]methyl}-4H-chromen-4-one](/img/structure/B4954100.png)


![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954110.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)


![5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4954134.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B4954146.png)
![5-methyl-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B4954158.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4954166.png)
